molecular formula C30H57NaO7S B7821044 CID 62456

CID 62456

Cat. No. B7821044
M. Wt: 584.8 g/mol
InChI Key: YWQIGRBJQMNGSN-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

CID 62456 is a useful research compound. Its molecular formula is C30H57NaO7S and its molecular weight is 584.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemically Induced Dimerization (CID) in Biological Systems

  • Chemically Induced Dimerization (CID) as a Biological Tool : CID offers a versatile approach to manipulate biological systems, especially in studying signal transductions and protein trafficking. Recent advancements in orthogonal and reversible CID systems have enabled precise control over protein function, improving our understanding of these processes with high spatiotemporal resolution (Voss, Klewer, & Wu, 2015).

CID in Immunodeficiencies and Stem Cell Transplantation

  • CID in Allogeneic Hematopoietic Stem Cell Transplantation : Research has explored the use of CID techniques in the context of primary combined immunodeficiencies, particularly in HLA-mismatched allogeneic hematopoietic stem cell transplantation. This approach has shown promise in reducing complications like graft-versus-host disease and infection risks (Touzot et al., 2015).

Advanced Applications in Gene Regulation

  • Engineered PROTAC-CID Systems for Gene Regulation : The integration of PROTAC-CID platforms in gene regulation and editing demonstrates the expanding scope of CID techniques. This includes the development of orthogonal systems capable of fine-tuning gene expression and enabling transient genome manipulation (Ma et al., 2023).

Photocaged-Photocleavable CID in Cell Biology

  • Photocaged-Photocleavable CID for Protein Localization : The creation of photocaged-photocleavable chemical dimerizers enhances spatiotemporal control in CID applications. This technique has been effectively used for controlling protein-protein interactions and cellular events such as peroxisome transport and mitotic checkpoint signaling (Aonbangkhen et al., 2018).

CIDE Proteins in Apoptosis and Metabolic Disorders

  • Role of CIDE Proteins in Apoptosis : The CIDE family of proteins, particularly CIDE-B, plays a crucial role in apoptosis and DNA fragmentation. Understanding the mechanisms of these proteins offers insights into apoptotic cell death regulation (Inohara et al., 1998).
  • CIDE Proteins in Metabolic Disorders : CIDE proteins have also been identified as important regulators in metabolism, potentially serving as molecular targets for therapeutic interventions in diseases like obesity and diabetes (Gong, Sun, & Li, 2009).

properties

IUPAC Name

sodium;1,4-dioxo-1,4-di(tridecoxy)butane-2-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H58O7S.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-36-29(31)27-28(38(33,34)35)30(32)37-26-24-22-20-18-16-14-12-10-8-6-4-2;/h28H,3-27H2,1-2H3,(H,33,34,35);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWQIGRBJQMNGSN-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCOC(=O)CC(C(=O)OCCCCCCCCCCCCC)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCOC(=O)CC(C(=O)OCCCCCCCCCCCCC)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H57NaO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

584.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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